![molecular formula C₄₀H₅₂O₄ B016177 [12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 53608-88-1](/img/structure/B16177.png)
[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Overview
Description
Synthesis Analysis
The synthesis of complex cyclopenta[a]phenanthrenes and related structures often involves multi-step processes, including the aromatisation of diketones or the Diels-Alder reaction with various dienophiles. Studies on similar compounds show a range of synthesis techniques, such as the Fries rearrangement for acetyl derivatives and multi-stage syntheses starting from naphthalene or tetralones, indicating the versatility and complexity in synthesizing such molecules (Coombs, 1966); (Nicolaides et al., 1994).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrene derivatives, including fused four-ring systems and their conformations, has been elucidated through X-ray crystallography. For example, the crystal structure of a related steroidal compound reveals a fused four-ring system with specific ring conformations and weak intermolecular interactions that influence the molecule's overall structure (Sheng-Bin Zhou et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving cyclopenta[a]phenanthrenes include acylotropic rearrangement and the Fries rearrangement, leading to various acetyl derivatives. Such reactions highlight the reactive nature of these compounds and their potential for further chemical modifications (Minabe et al., 1988); (Gulyakevich et al., 1999).
Physical Properties Analysis
Physical properties, such as crystal packing, hydrogen bonding, and layer formation, significantly affect the stability and solubility of these compounds. For instance, weak intermolecular C—H⋯O interactions in the crystal of a steroidal compound illustrate the importance of physical interactions in determining the compound's properties (Sheng-Bin Zhou et al., 2015).
Chemical Properties Analysis
The chemical properties of cyclopenta[a]phenanthrenes are characterized by their reactivity in various chemical reactions, including bromination, acetolysis, and the Stobbe condensation. These reactions demonstrate the compounds' susceptibility to chemical modifications, affecting their chemical behavior and potential applications (Coombs et al., 1973); (Cooper et al., 1972).
Scientific Research Applications
Structural Analysis and Supramolecular Chemistry
Research on related cholestane derivatives, such as those found in the study by Ketuly et al. (2011), provides insights into the structural analysis of complex molecules. These compounds demonstrate the importance of molecular orientation and supramolecular interactions, such as hydrogen bonding and C—H⋯O interactions, in determining the crystal structures of these molecules Ketuly, Hadi, Ng, & Tiekink, 2011.
Synthetic Routes and Chemical Modifications
The Fries rearrangement and other chemical modifications of cyclopenta[def]phenanthrenyl acetates, as discussed by Minabe et al. (1988), illustrate synthetic strategies that can be applied to modify the structural and functional properties of related compounds. These methodologies are crucial for the synthesis of analogs with enhanced biological or physical properties Minabe, Yoshida, Amimoto, Nagata, & Kobori, 1988.
Biological Activity and Applications
The investigation of androsterone derivatives as inhibitors of androgen biosynthesis by Djigoué et al. (2012) provides an example of how structurally related compounds can be evaluated for their potential biological activities. These studies contribute to the understanding of steroid metabolism and the development of therapeutic agents targeting steroid biosynthesis pathways Djigoué, Simard, Kenmogne, & Poirier, 2012.
Antimicrobial and Antitumor Activities
The synthesis and structural elucidation of bioactive triorganotin(IV) derivatives by Shaheen et al. (2014) highlight the antimicrobial and antitumor potentials of compounds derived from or structurally related to steroidal frameworks. Such research underscores the importance of structural modifications to enhance the biological activities of these compounds Shaheen, Ali, Rosario, & Shah, 2014.
Photoreactivity and Synthetic Utility
Studies on the photoreactions of cyclopentenone derivatives, as explored by Moritani et al. (1967), demonstrate the synthetic utility and reactivity of these compounds under light-induced conditions. These reactions provide valuable pathways for the synthesis of complex polycyclic structures, which have implications in the development of novel organic materials and pharmaceuticals Moritani, Toshima, Nakagawa, & Yakushiji, 1967.
properties
IUPAC Name |
[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-15,18,26,31-32,34-38H,16-17,19-25H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGXVJQZVLXWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968384 | |
Record name | 24,24-Diphenylchol-23-ene-3,12-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
CAS RN |
53608-88-1 | |
Record name | NSC82872 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 24,24-Diphenylchol-23-ene-3,12-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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